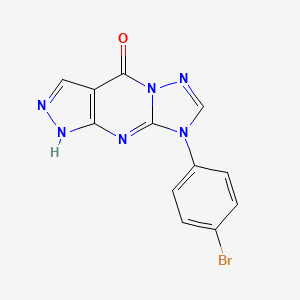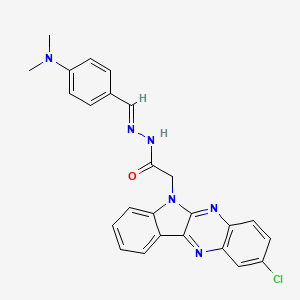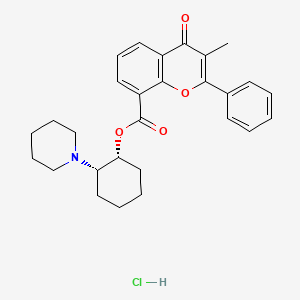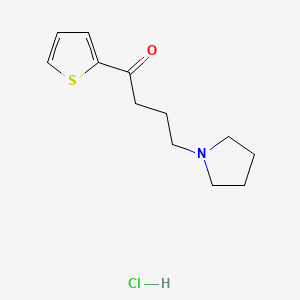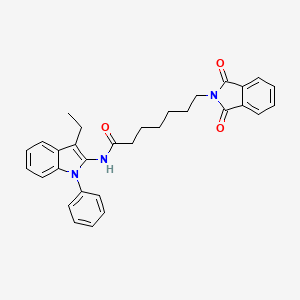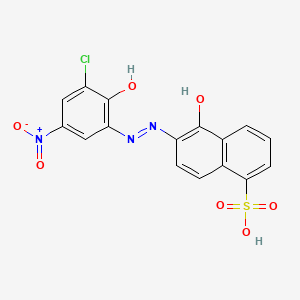
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound is characterized by the presence of azo (-N=N-) linkage, which is responsible for its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers through hydrogen bonding and van der Waals forces, leading to strong adherence and vibrant coloration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-((3-nitrophenyl)azo)benzoic acid
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 7-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid stands out due to its unique combination of functional groups, which impart specific chemical properties such as high stability, intense coloration, and versatility in various chemical reactions. Its chloro and nitro substituents also provide additional sites for further chemical modifications, enhancing its applicability in different fields.
Propriétés
Numéro CAS |
83784-14-9 |
|---|---|
Formule moléculaire |
C16H10ClN3O7S |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H10ClN3O7S/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27/h1-7,21-22H,(H,25,26,27) |
Clé InChI |
PLPTZWWIXGTJFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


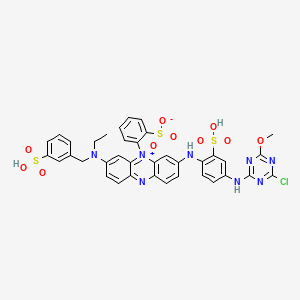
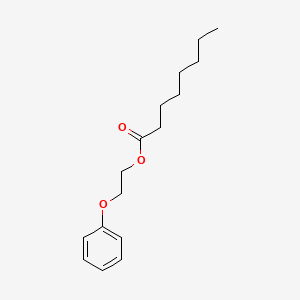


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
